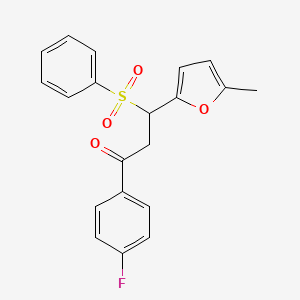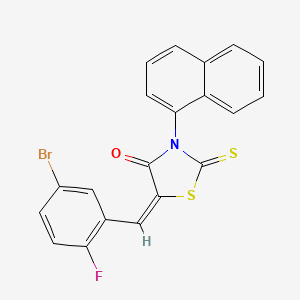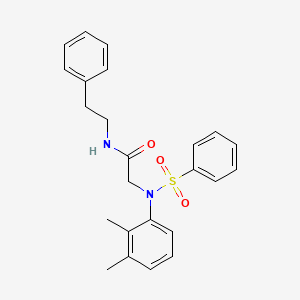
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone, also known as FMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone has been studied for its potential applications in various areas of scientific research. One of the primary applications of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes involved in the progression of various diseases. Specifically, 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone for lab experiments is its high potency and selectivity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in various biological processes. However, 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone also has limitations, including its relatively high cost and the potential for off-target effects.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone, including the development of more potent and selective HDAC inhibitors based on the 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone scaffold, the investigation of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone as a potential therapeutic agent for various diseases, and the exploration of the role of HDACs in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone.
Synthesis Methods
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with 5-methyl-2-furfuryl ketone in the presence of a base and a sulfonyl chloride. The resulting compound can then be purified using column chromatography to obtain 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone in high yield and purity.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4S/c1-14-7-12-19(25-14)20(26(23,24)17-5-3-2-4-6-17)13-18(22)15-8-10-16(21)11-9-15/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEUOCRBBPARBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![1-(2-methylphenyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B4957108.png)
![5-(1-azocanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4957110.png)
![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4957121.png)
![5-(3-cyclohexylpropanoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4957125.png)
![N'-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4957133.png)
![2,2-dimethyl-5-(3-phenyl-1H-pyrazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4957134.png)

![N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4957140.png)


![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957159.png)
![4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4957160.png)
![N-[(2-chlorophenyl)(phenyl)methyl]urea](/img/structure/B4957164.png)